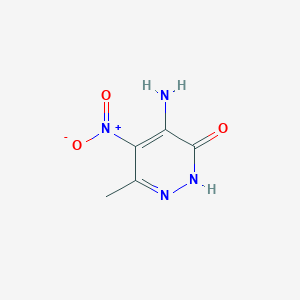![molecular formula C17H17NO3S3 B2579901 N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 2379998-08-8](/img/structure/B2579901.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide, commonly known as 'BTMMS', is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of BTMMS is not well understood, but it is believed to involve the formation of a complex with the target enzyme or metal ion, leading to inhibition or modulation of its activity. The sulfonamide group in BTMMS is known to interact with the active site of the enzyme through hydrogen bonding and electrostatic interactions, while the bithiophene moiety provides the necessary flexibility and hydrophobicity for binding.
Biochemical and Physiological Effects:
BTMMS has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or metal ion. For example, BTMMS has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the extracellular fluid. Similarly, BTMMS has been shown to inhibit the activity of matrix metalloproteinase, leading to a decrease in the degradation of extracellular matrix proteins and a decrease in the invasiveness of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTMMS has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. However, there are also some limitations, such as its limited solubility in aqueous solutions and its potential for non-specific binding to other proteins or molecules.
Direcciones Futuras
For the study of BTMMS include further optimization of the synthesis method, investigation of the structure-activity relationship, development of BTMMS-based materials, exploration of its therapeutic potential, and investigation of its toxicity and pharmacokinetics in vivo.
Métodos De Síntesis
BTMMS can be synthesized through a multi-step reaction process involving various reagents and catalysts. The first step involves the synthesis of 3,3'-bithiophene, which is then reacted with formaldehyde and para-anisaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the desired product, BTMMS. The overall reaction scheme is depicted below:
Aplicaciones Científicas De Investigación
BTMMS has been extensively studied for its potential applications in various fields. In medicinal chemistry, BTMMS has been shown to exhibit inhibitory activity against certain enzymes, such as carbonic anhydrase and matrix metalloproteinase, which are involved in various pathological conditions, including cancer and osteoarthritis. In material science, BTMMS has been used as a building block for the synthesis of various functional materials, such as organic semiconductors and electrochromic devices. In nanotechnology, BTMMS has been used as a ligand for the synthesis of metal nanoparticles with potential applications in catalysis and sensing.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S3/c1-12-7-16(3-4-17(12)21-2)24(19,20)18-9-15-8-14(11-23-15)13-5-6-22-10-13/h3-8,10-11,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKKBYDPNOLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)


![2,2-Difluorospiro[2.3]hexane-5-carbaldehyde](/img/structure/B2579828.png)


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine](/img/structure/B2579831.png)

![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B2579835.png)

